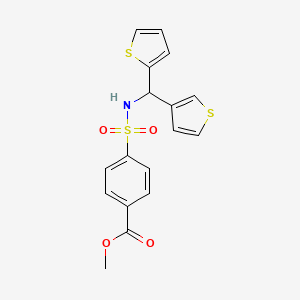

methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

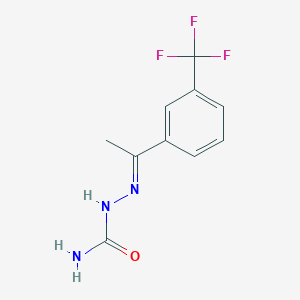

“Methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate” is a complex organic compound. It contains a benzoate group, a sulfamoyl group, and two thiophene rings. Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It is considered to be a structural alert .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The thiophene rings would likely contribute to the overall stability and electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiophene rings might undergo electrophilic aromatic substitution reactions. The sulfamoyl group could potentially be hydrolyzed under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfamoyl and benzoate groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Interaction

Research on similar sulfonamide and thiophene compounds highlights the importance of studying intramolecular sulfur-oxygen interactions. For instance, the molecular structures of related compounds have been investigated through X-ray diffraction, revealing insights into planar, equatorial, and skew conformations driven by steric and conjugative effects, as well as sulfur-oxygen interaction (Á. Kucsman et al., 1984). This fundamental research aids in understanding the behavior of similar complex molecules under various conditions.

Polymer Synthesis and Applications

The electrochemical synthesis of water-soluble and self-doped polythiophene derivatives showcases the application of thiophene-based compounds in creating conductive polymers (E. Turac et al., 2008). These polymers have significant potential in electronic and optoelectronic devices due to their unique electrical properties and solubility in water.

Material Science and Corrosion Inhibition

The study of thiophene compounds also extends to materials science, where their derivatives are explored for corrosion inhibition properties. For instance, novel thiophene Schiff base compounds have demonstrated efficiency as corrosion inhibitors for mild steel in acidic conditions, combining electrochemical analysis and theoretical calculations to understand their protective mechanisms (F. Tezcan et al., 2018).

Enzymatic and Microbial Applications

In the realm of biotechnology, research has been conducted on the microbial hydrolysis of methyl aromatic esters by Burkholderia cepacia, highlighting the organism's ability to degrade complex organic compounds, including those related to thiophene derivatives. This strain's capability to hydrolyse ester bonds presents potential applications in environmental bioremediation and the synthesis of bioactive compounds (G. Philippe et al., 2001).

Antimicrobial Activity

The synthesis and biological evaluation of sulfonamide-derived compounds, including those with thiophene moieties, have shown promising antimicrobial activity. These studies contribute to the development of new pharmaceuticals and highlight the potential of thiophene derivatives in combating microbial resistance (Z. Chohan et al., 2011).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiophene-based analogs have been reported to exhibit a variety of pharmacological properties . They have been used in the advancement of organic semiconductors , and have shown anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

Thiophene-based compounds are known to interact with various biological targets to exert their effects . For instance, some thiophene-based drugs like suprofen and articaine are known to act as a nonsteroidal anti-inflammatory drug and a voltage-gated sodium channel blocker respectively .

Biochemical Pathways

Thiophene-based compounds are known to interact with various biochemical pathways depending on their specific targets . For instance, thiophene-based compounds have been reported to inhibit the growth of a wide range of cancer cell lines .

Pharmacokinetics

It is known that the metabolism of thiophene-based compounds involves processes such as hydroxylation, demethylation, and deamination .

Result of Action

Thiophene-based compounds have been reported to exhibit a variety of effects at the molecular and cellular level, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects .

Action Environment

It is known that the efficacy of thiophene-based compounds can be influenced by various factors, including the specific biological target, the presence of other compounds, and the specific physiological conditions .

Eigenschaften

IUPAC Name |

methyl 4-[[thiophen-2-yl(thiophen-3-yl)methyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S3/c1-22-17(19)12-4-6-14(7-5-12)25(20,21)18-16(13-8-10-23-11-13)15-3-2-9-24-15/h2-11,16,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGNTYCUXMZNTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-[(2R,3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonylchloride](/img/structure/B3015274.png)

![3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3015276.png)

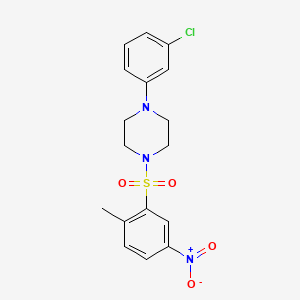

![{4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B3015284.png)

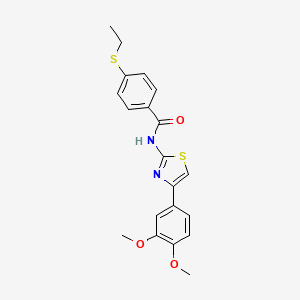

![ethyl 2-(4-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3015285.png)

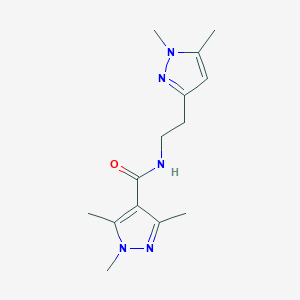

![2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B3015287.png)

![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/no-structure.png)

![4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B3015291.png)

![N-(1-cyanocycloheptyl)-2-{[3-(difluoromethoxy)-4-methoxyphenyl]amino}acetamide](/img/structure/B3015294.png)